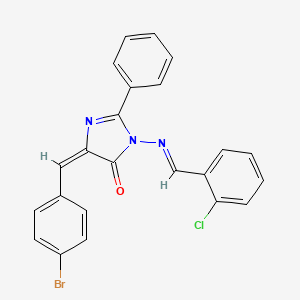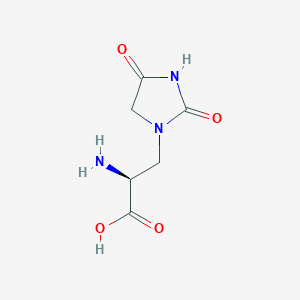![molecular formula C31H42S2 B12935521 2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12935521.png)
2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the class of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique structural properties, which make them suitable for various applications, particularly in the field of organic electronics. The presence of a heptadecyl chain enhances the solubility and processability of the compound, making it a valuable material for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the Fiesselmann thiophene synthesis, which includes the treatment of ketones with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another approach involves the use of sodium sulfide and an alkylating agent containing a methylene active component .
Industrial Production Methods: For industrial production, the solution-shearing method is often employed. This method is advantageous for forming thin films due to its ability to enhance molecular packing and thin film crystallinity . The process involves the use of solution-processed organic semiconductors (OSCs) to create thin films, which are then characterized using techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it is studied for its potential as a bioactive compound with various therapeutic properties. In medicine, it is explored for its potential use in drug delivery systems and as a component of diagnostic tools. In industry, it is utilized in the production of organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs) due to its excellent semiconducting properties .
Wirkmechanismus
The mechanism of action of 2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to stabilize excited electrons, extending the lifetime of excitons and maintaining a high current in electronic devices . This property is particularly valuable in the development of organic semiconductors and photovoltaic materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene include other benzo[b]thieno[2,3-d]thiophene derivatives and benzo[4,5]selenopheno[3,2-b]thiophene derivatives . These compounds share structural similarities but differ in their specific functional groups and side chains.
Uniqueness: The uniqueness of this compound lies in its heptadecyl chain, which enhances its solubility and processability. This feature makes it more suitable for applications in organic electronics compared to its analogs .
Eigenschaften
Molekularformel |
C31H42S2 |
|---|---|
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
2-heptadecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C31H42S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-22-23-27-29(24-25)33-30-26-20-17-18-21-28(26)32-31(27)30/h17-18,20-24H,2-16,19H2,1H3 |
InChI-Schlüssel |
DURGRDAGQBQQDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)






![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)



![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B12935512.png)

